2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate
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Overview
Description
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is an organophosphate compound known for its use as an insecticide. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agricultural and household settings to control a wide range of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate can be achieved through various methods. One common method involves the reaction of 2,2-dichloroethenyl methyl phosphate with 4-phenylbutyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process begins with the preparation of 2,2-dichloroethenyl methyl phosphate, which is then reacted with 4-phenylbutyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dichloroethenyl methyl phosphate and 4-phenylbutyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dichloroethenyl methyl phosphate and 4-phenylbutyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted organophosphate compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Utilized in the formulation of insecticides for agricultural and household use.
Mechanism of Action
The primary mechanism of action of 2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is its inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. This mechanism is similar to other organophosphate insecticides.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar structure and mechanism of action.
Malathion: An organophosphate insecticide with a broader spectrum of activity but lower toxicity to mammals.
Parathion: A highly toxic organophosphate insecticide with a similar mode of action but different chemical structure.
Uniqueness
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is unique due to its specific combination of 2,2-dichloroethenyl and 4-phenylbutyl groups, which confer distinct chemical and biological properties. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control applications.
Properties
CAS No. |
30087-07-1 |
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Molecular Formula |
C13H17Cl2O4P |
Molecular Weight |
339.15 g/mol |
IUPAC Name |
2,2-dichloroethenyl methyl 4-phenylbutyl phosphate |
InChI |
InChI=1S/C13H17Cl2O4P/c1-17-20(16,19-11-13(14)15)18-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
GHJXGSRREHKAIN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OCCCCC1=CC=CC=C1)OC=C(Cl)Cl |
Origin of Product |
United States |
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